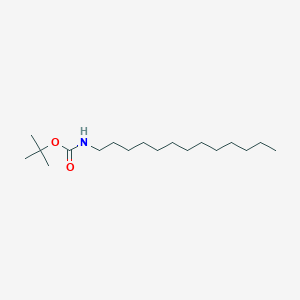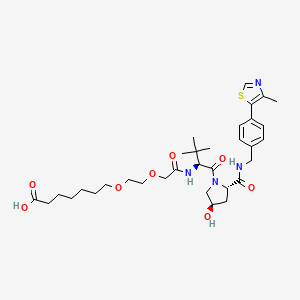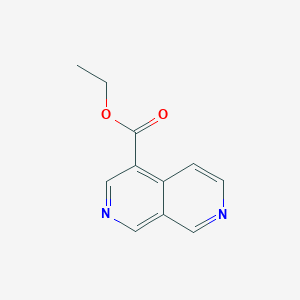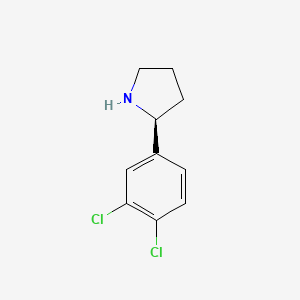![molecular formula C19H16N2O4 B12848030 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is a synthetic compound belonging to the pyridocarbazole family of alkaloids. This compound is structurally related to naturally occurring alkaloids such as olivacine and ellipticine, which are known for their antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate typically involves a multi-step process. One common synthetic route includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction forms a series of b-fused carbazoles, which are then further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate involves its interaction with DNA and enzymes such as topoisomerase II . The compound stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to cell death. Additionally, it may interact with other molecular targets and pathways, including the p53 protein, which plays a role in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is similar to other pyridocarbazole alkaloids such as:
Olivacine: Known for its antitumor activity, olivacine shares a similar tetracyclic structure.
9-Methoxyellipticine: A derivative of ellipticine, it exhibits similar biological activities. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;oxalic acid |
InChI |
InChI=1S/C17H14N2.C2H2O4/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;3-1(4)2(5)6/h3-9,18H,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
GBUAXECQCUKIQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)



![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)


![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)


